molecular formula C10H7ClN2O2 B2592179 7-Chloro-2-methyl-8-nitroquinoline CAS No. 102653-55-4

7-Chloro-2-methyl-8-nitroquinoline

Cat. No. B2592179
CAS RN: 102653-55-4
M. Wt: 222.63
InChI Key: JUDPZNLUOSHIRU-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-8-nitroquinoline is a chemical compound with the molecular formula C10H7ClN2O2 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 7-Chloro-2-methyl-8-nitroquinoline, is a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2-methyl-8-nitroquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound has a chlorine atom at the 7th position, a methyl group at the 2nd position, and a nitro group at the 8th position of the quinoline core .


Chemical Reactions Analysis

The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . This reaction is useful for the construction and functionalization of quinoline derivatives .


Physical And Chemical Properties Analysis

7-Chloro-2-methyl-8-nitroquinoline has a molecular weight of 222.63 . The physical and chemical properties of its close analogue, 7-Methyl-8-nitroquinoline, include a melting point of 185-186°C, a predicted boiling point of 330.5±27.0 °C, and a predicted density of 1.298±0.06 g/cm3 .

Scientific Research Applications

  • Antibacterial Properties

    • Research on 8-nitrofluoroquinolone derivatives, which include compounds related to 7-Chloro-2-methyl-8-nitroquinoline, has revealed notable antibacterial activity against both gram-positive and gram-negative strains. Derivatives like p-toluidine, p-chloroaniline, and aniline have shown good activity against S. aureus with MIC values around 2-5 micrograms/mL, suggesting a potential application in antibacterial treatments (Al-Hiari et al., 2007).
  • Chemical Synthesis and Modification

    • The compound has been used in the synthesis of various derivatives for potential applications in medicinal chemistry. For instance, a study demonstrated the synthesis of 8-amino-7-quinolinecarbaldehyde, which could be used to create 2-aryl-1,10-phenanthrolines and other related compounds (Riesgo et al., 1996).
    • Another study focused on the vicarious nucleophilic substitution of hydrogen in electron-deficient nitroquinolines, providing insights into the chemical properties and reactivity of these compounds, which are crucial for their application in various chemical syntheses (Wantulok et al., 2021).
  • Anticancer Research

    • Quinoline derivatives, including those related to 7-Chloro-2-methyl-8-nitroquinoline, have been synthesized and explored for various biological activities including anticancer, antitumor, and anti-inflammatory effects. This highlights its potential as a key starting material in the development of therapeutics for these conditions (Zibaseresht et al., 2013).
  • Potential for Prodrug Systems

    • Studies have synthesized novel 2-aryl-5-nitroquinolines, which can be considered as potential prodrug systems for bioreductive activation. This indicates the role of 7-Chloro-2-methyl-8-nitroquinoline derivatives in the development of new prodrug strategies (Couch et al., 2008).

Safety And Hazards

7-Methyl-8-nitroquinoline, a compound similar to 7-Chloro-2-methyl-8-nitroquinoline, is classified as potentially causing skin irritation, serious eye irritation, and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Quinoline derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are valuable in drug research and development, particularly due to their interesting pharmaceutical and biological activities . Therefore, the future directions for 7-Chloro-2-methyl-8-nitroquinoline could involve further exploration of its potential biological and pharmaceutical activities.

properties

IUPAC Name

7-chloro-2-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDPZNLUOSHIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methyl-8-nitroquinoline

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